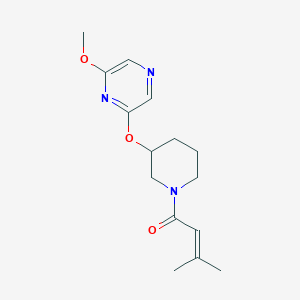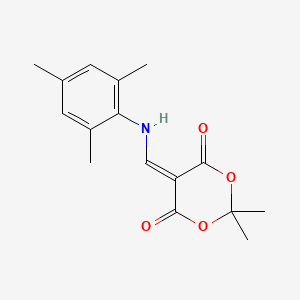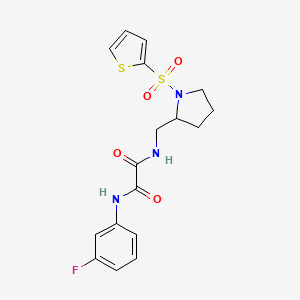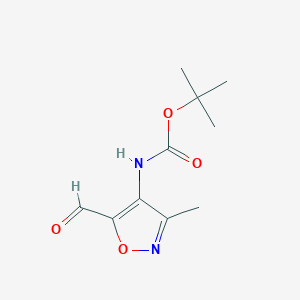![molecular formula C13H10N4O B2790942 N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide CAS No. 769951-33-9](/img/structure/B2790942.png)
N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide, also known as PDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antitumor and Antifolate Activity
Design and Synthesis for Antitumor Agents : Classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines were synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The study highlighted the potency of these compounds in inhibiting human DHFR and tumor cell growth in culture (Gangjee et al., 2007).
Antiviral Properties : Novel benzamide derivatives of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) showed significant antiviral activity, particularly against Newcastle disease virus, an avian paramyxovirus (Balaraman et al., 2018).
Thymidylate Synthase Inhibition : Compounds based on this structure have shown to inhibit thymidylate synthase, a key enzyme in nucleotide biosynthesis, thereby highlighting potential antitumor applications (Taylor et al., 1992).
Kinase Inhibition and Molecular Targeting
Small Molecule Inhibitors for Cancer : A study on 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as antitumor agents demonstrated their efficacy against A549, Hela, and MCF-7 cell lines, indicating their potential as small molecule inhibitors in cancer therapy (Zhang et al., 2020).
Inhibition of Protein Kinase B (Akt) : Compounds with the core structure of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) were found to be selective and orally active inhibitors of Protein Kinase B (Akt), an important signaling molecule in cancer, indicating their potential as antitumor agents (McHardy et al., 2010).
Dual Inhibitory Action and Enzyme Targeting
Dual Inhibitors of Key Enzymes : Studies have shown that derivatives of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) can act as dual inhibitors of DHFR and thymidylate synthase. This dual action is promising for developing antitumor agents (Gangjee et al., 2005).
KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment : Certain derivatives have shown potential as KCNQ2/Q3 potassium channel openers, with applications in treating epilepsy and pain (Amato et al., 2011).
Additional Applications in Drug Development and Chemical Synthesis
Anti-Inflammatory Activities : Some pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory activities in vivo, expanding the potential therapeutic applications of these compounds (Mohamed et al., 2013).
Capillary Electrophoresis in Drug Analysis : The application in nonaqueous capillary electrophoresis for drug analysis, highlighting its potential utility in pharmaceutical quality control (Ye et al., 2012).
properties
IUPAC Name |
N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13(9-4-2-1-3-5-9)17-12-10-6-7-14-11(10)15-8-16-12/h1-8H,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBBZQVIMDGQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2790861.png)

![N-(1,3-benzodioxol-5-yl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide](/img/structure/B2790866.png)
![1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2790868.png)

![4-Propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2790871.png)


![N-(3-chloro-4-methoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2790874.png)


